3-(Methylsulfonyl)pyridin-2-amine

Description

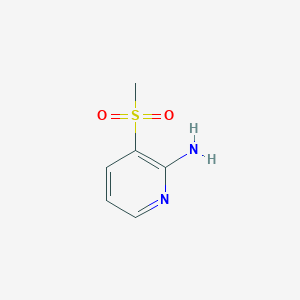

3-(Methylsulfonyl)pyridin-2-amine is a pyridine derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 3-position and an amino (-NH₂) group at the 2-position of the pyridine ring. Its molecular formula is C₆H₈N₂O₂S, with a molecular weight of 172.20 g/mol. This compound is notable for its electron-withdrawing sulfonyl group, which enhances polarity and influences reactivity and solubility in polar solvents.

Properties

IUPAC Name |

3-methylsulfonylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDDWPNJZHWSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)pyridin-2-amine typically involves the introduction of the methylsulfonyl group to the pyridine ring. One common method is the reaction of 2-aminopyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted pyridines .

Scientific Research Applications

Properties and Structure

3-(Methylsulfonyl)pyridin-2-amine features a methylsulfonyl group attached to a pyridine ring, with an amino functional group at the second position. It is a pyridine derivative and falls under the category of heterocyclic compounds because of the nitrogen atom in its aromatic ring structure.

The molecular structure consists of a pyridine ring substituted with an amino group (-NH2) and a methylsulfonyl group (-SO2CH3).

Chemical Reactions

This compound can participate in various chemical reactions, with the efficiency of these reactions depending on factors such as pH, temperature, and the presence of catalysts or solvents that can stabilize intermediates or transition states.

Applications in Scientific Research

This compound has several scientific uses:

- Synthesis of Biologically Active Compounds: It is a key building block in creating molecules with antibacterial and anti-inflammatory effects.

- Drug Development: Derivatives of 2-aminopyridines are used in developing new antimalarial drugs .

- ** изучения Metallodrugs:** Aminopyridine derivatives complexed with copper (II) are examined for their potential as antitrypanosomal drugs . For example, cis-aquadichloro pyridinemethanamino copper and cis-dichloro (glucopyranosyloxy)phenyl methyl pyridinemethamino copper have shown promise as aspirants for additional antitrypanosomal drug development .

- Neuroprotective Agent: It has been found that 4-AP can reduce oxidative stress and apoptosis to protect dopaminergic neurons against MPTP, suggesting it as a therapeutic agent for treating Parkinson’s disease .

- Development of Kv1 Channel Tracers: It is used in creating new Kv1 channel tracers like $$11C] methyl-4-aminopyridine ([11C]3Me4-AP) for PET imaging .

Case Studies and Research Findings

- Antitrypanosomal Drug Development: Oliveira et al. examined novel aminopyridine derivatives complexed with Cu2+ against T. cruzi trypomastigote forms. The results indicated the potential of these aminopyridines complexed with Cu2+ as promising aspirants for additional antitrypanosomal drug development .

- Treatment for Parkinson's Disease: Studies have shown that 4-AP can prevent dopamine depletion and MPTP-induced neuronal death, reduce motor impairments, and mitigate oxidative stress, suggesting its potential as a therapeutic agent for Parkinson's disease .

- Anti-Alzheimer Agents: A novel synthetic strategy has been reported for generating 2-aminopyridine derivatives, which have shown significant binding affinities and favorable interaction profiles against AChE and BChE, indicating their potential as anti-Alzheimer agents .

- Multicomponent Reactions: A novel and effective multicomponent one-pot technique has been developed for preparing derivatives of 2-amino-3-cyanopyridine from 3-dimethylamino .

- Metal-Free Synthesis: A metal-free method for synthesizing N-(pyridine-2-yl)amides from ketones via oxidative cleavage of C–C bond in water has been reported .

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Comparison with Similar Compounds

5-(Methylsulfonyl)pyridin-3-amine

- CAS : 1067530-19-1 | Formula : C₆H₈N₂O₂S | MW : 172.20 g/mol

- A positional isomer of the target compound, with the sulfonyl group at the 5-position instead of 3. Reported purity is 98% .

3-Methyl-5-(methylsulfanyl)pyridin-2-amine

- CAS : 1824086-02-3 | Formula : C₇H₁₀N₂S | MW : 154.23 g/mol

- Features a methylsulfanyl (-SCH₃) group at position 5. Unlike the sulfonyl group, sulfanyl is electron-donating and less polar, increasing lipophilicity. This compound may serve as a precursor for sulfonyl derivatives via oxidation .

Halogen-Substituted Pyridinamines

2-Chloro-5-methylpyridin-3-amine

3-Iodo-5-(trifluoromethyl)pyridin-2-amine

- CAS: Not provided | Formula: C₆H₄F₃IN₂ | MW: 304.01 g/mol

- The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, while iodine provides a heavy atom for crystallography studies. Such compounds are valuable in medicinal chemistry for tuning metabolic stability .

Ethynyl- and Aryl-Substituted Derivatives

3-((2-Methoxyphenyl)ethynyl)-5-methylpyridin-2-amine

- CAS: Not provided | Formula: C₁₅H₁₃N₂O | MW: 237.28 g/mol

- Synthesized via Sonogashira coupling (Pd/Cu catalysis).

5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine

- CAS: Not provided | Formula: C₁₂H₁₀ClFN₂ | MW: 236.67 g/mol

- A biaryl derivative with a substituted phenyl group. The chlorine and fluorine substituents increase hydrophobicity and metabolic resistance, as evidenced by its high melting point (240°C ) .

Methoxy- and Alkyl-Substituted Derivatives

3-Methoxy-6-methylpyridin-2-amine

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- CAS: Not provided | Formula: C₁₁H₁₆N₂OSi | MW: 220.35 g/mol

- The trimethylsilyl (TMS)-protected ethynyl group enables controlled functionalization under mild conditions, useful in cross-coupling reactions .

Biological Activity

3-(Methylsulfonyl)pyridin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

This compound, with the chemical formula C7H8N2O2S, is characterized by the presence of a pyridine ring substituted with a methylsulfonyl group and an amino group. This structure is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways relevant to cancer and neurodegenerative diseases. For instance, it acts as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell growth and survival .

- Receptor Modulation : It modulates receptor activity by binding to specific sites on receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated for its effects on various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MOLM14 (AML) | 10 | Inhibition of FLT3 signaling pathways |

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 12 | Cell cycle arrest |

In a study focusing on acute myeloid leukemia (AML), the compound showed promising results against cells harboring FLT3 mutations, which are prevalent in AML cases .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. In silico studies suggest that it has favorable binding affinities to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease. Molecular docking studies revealed significant interaction profiles, suggesting potential as a therapeutic agent for neurodegenerative disorders .

Case Studies

- Alzheimer's Disease Model :

- Cancer Treatment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.